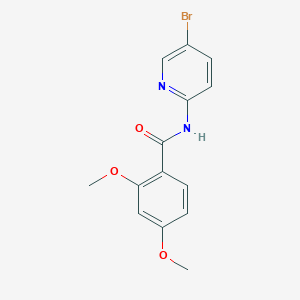![molecular formula C19H21ClN2O2 B243777 N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, also known as CM-ET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CM-ET is a benzamide derivative that exhibits a unique combination of properties, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide may also inhibit the production of other pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further reducing inflammation and pain.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. The compound has been shown to reduce the production of prostaglandins, IL-1β, and TNF-α, leading to a reduction in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has also been shown to exhibit a good safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its potent anti-inflammatory, analgesic, and antipyretic effects, which make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its limited solubility in water, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide. One potential direction is the development of novel drugs based on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide for the treatment of various diseases, including arthritis, cancer, and fever. Another direction is the investigation of the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects. Additionally, further studies are needed to explore the potential applications of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide in other fields, such as materials science and catalysis.
Conclusion
In conclusion, N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, or N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, is a chemical compound that exhibits promising anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects, as well as to explore its potential applications in other fields.
Synthesemethoden
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide involves the reaction between 4-ethylbenzoic acid and 3-chloro-4-(morpholin-4-yl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound exhibits promising anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of novel drugs for the treatment of various diseases, including arthritis, cancer, and fever.
Eigenschaften
Molekularformel |
C19H21ClN2O2 |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-14-3-5-15(6-4-14)19(23)21-16-7-8-18(17(20)13-16)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
JKCPTJFONRIKBW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)

